molecular formula C4H6BrF2NO B1440584 2-Bromo-N-(2,2-difluoroethyl)acetamide CAS No. 1204333-26-5

2-Bromo-N-(2,2-difluoroethyl)acetamide

Cat. No. B1440584
CAS RN: 1204333-26-5
M. Wt: 202 g/mol
InChI Key: PKVHRVXUPOULDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Bromo-N-(2,2-difluoroethyl)acetamide is C4H6BrF2NO . The InChI code is 1S/C4H6BrF2NO/c5-1-4(9)8-2-3(6)7/h3H,1-2H2,(H,8,9) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-N-(2,2-difluoroethyl)acetamide is 202 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

2-Bromo-N-(2,2-difluoroethyl)acetamide is a valuable reagent in organic synthesis. Its bromo and difluoroethyl groups make it a versatile intermediate for constructing complex molecules. It can be used to introduce difluoroethylamine motifs into pharmaceutical compounds, enhancing their metabolic stability and lipophilicity .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize potential drug candidates. The difluoroethyl group is particularly interesting as it can mimic the thiol (-SH) group, a common feature in bioactive molecules, potentially leading to new treatments for various diseases .

Material Science

The unique properties of 2-Bromo-N-(2,2-difluoroethyl)acetamide can be exploited in material science. It can be used to modify the surface properties of materials, such as polymers, to create surfaces with specific chemical functionalities that can resist fouling or promote adhesion .

Chemical Synthesis

This compound serves as a building block in chemical synthesis for creating novel compounds with difluoroethylated motifs. These motifs are significant in developing agrochemicals and materials with unique properties like increased resistance to degradation .

Photocatalysis

A recent study demonstrated the use of 2-Bromo-N-(2,2-difluoroethyl)acetamide in a visible-light-promoted tandem radical cyclization/heteroarylation. This process allows for the synthesis of α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones or coumarins without an external photocatalyst, showcasing its utility in photocatalytic applications .

Analytical Chemistry

In analytical chemistry, 2-Bromo-N-(2,2-difluoroethyl)acetamide can be used as a derivatization agent for the detection of various compounds. Its reactivity with amines can be utilized in chromatography to analyze or separate amine-containing substances .

Fluorine Chemistry

The compound is significant in fluorine chemistry research, where the introduction of fluorine atoms into organic molecules is a key area of study. The difluoroethyl group can influence the reactivity and stability of molecules, making them subjects of interest in the development of new fluorinated compounds .

Peptide Modification

2-Bromo-N-(2,2-difluoroethyl)acetamide can be used in peptide modification. It can introduce difluoroethylamine side chains into peptides, which can alter their conformation, stability, and interaction with biological targets, potentially leading to novel peptide-based therapeutics .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers related to 2-Bromo-N-(2,2-difluoroethyl)acetamide .

properties

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF2NO/c5-1-4(9)8-2-3(6)7/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVHRVXUPOULDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680447
Record name 2-Bromo-N-(2,2-difluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2,2-difluoroethyl)acetamide

CAS RN

1204333-26-5
Record name 2-Bromo-N-(2,2-difluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(2,2-difluoroethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(2,2-difluoroethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(2,2-difluoroethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(2,2-difluoroethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(2,2-difluoroethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(2,2-difluoroethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.